molecular formula C21H17BrN2O3 B2849614 1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole CAS No. 313967-97-4

1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2849614
CAS No.: 313967-97-4
M. Wt: 425.282
InChI Key: GECUJXKYKYTSDR-UHFFFAOYSA-N
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Description

This compound features a pyrazoline core substituted with a 5-bromofuran-2-carbonyl group, a 4-methoxyphenyl moiety at position 5, and a phenyl group at position 2.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O3/c1-26-16-9-7-15(8-10-16)18-13-17(14-5-3-2-4-6-14)23-24(18)21(25)19-11-12-20(22)27-19/h2-12,18H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECUJXKYKYTSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=C(O3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a pyrazole derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of the compound typically involves the reaction of 5-bromofuran-2-carboxylic acid with suitable amines or hydrazines under specific conditions to yield the desired pyrazole derivative. Characterization techniques such as Nuclear Magnetic Resonance (NMR) , Fourier Transform Infrared Spectroscopy (FTIR) , and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data

TechniqueObservations
1H NMR Signals at δ 6.84 (ArH), δ 7.32 (ArH), indicating aromatic protons; δ 10.62 and δ 10.81 for NH groups.
13C NMR Carbon signals corresponding to carbonyl groups and aromatic carbons observed at δ 156.71 and δ 164.85 ppm.
FTIR Absorption bands at 3168.9 cm⁻¹ (N-H), 1682.4 cm⁻¹ (C=O amide).
Mass Spec Molecular ion peak at m/z 310.9904 confirming the molecular weight.

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. The compound has shown potential in scavenging free radicals, thereby protecting cellular components from oxidative damage.

Anti-inflammatory Activity

Molecular docking studies have suggested that the compound interacts favorably with cyclooxygenase-2 (COX-2) enzymes, indicating its potential as an anti-inflammatory agent. The binding affinity calculated was approximately -7.89 kcal/mol, suggesting strong interactions that could lead to effective inhibition of COX-2 activity.

Antimicrobial Activity

Preliminary studies have indicated that compounds similar to This compound possess moderate to good antimicrobial activity against various pathogens, including bacteria and fungi. This activity is attributed to the structural features of the pyrazole ring that enhance interaction with microbial cell membranes.

Table 2: Summary of Biological Activities

Activity TypeFindings
Antioxidant Effective in scavenging free radicals
Anti-inflammatory Good binding affinity to COX-2 (−7.89 kcal/mol)
Antimicrobial Moderate activity against bacteria and fungi

Case Study 1: COX-2 Inhibition

A study focused on the molecular docking of various pyrazole derivatives revealed that modifications on the phenyl rings significantly influenced their binding affinity to COX-2. The compound showed promising results, warranting further investigation into its potential therapeutic applications in inflammatory diseases.

Case Study 2: Antioxidant Efficacy

In vitro assays demonstrated that the compound exhibited a dose-dependent increase in antioxidant activity when tested against DPPH radicals, highlighting its potential as a natural antioxidant agent suitable for food preservation or therapeutic use.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • Chlorophenyl vs. Bromophenyl Analogs (): 5-(5-(4-Chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole (4a): Replacing bromine with chlorine reduces molecular weight (Cl: ~35.5 g/mol vs. The melting point for 4a is 126–128°C, and it was synthesized in 80% yield . 1-(4-Methoxyphenyl)-5-(4-bromophenyl)-3-(4-(methylsulfonyl)phenyl)-4,5-dihydro-1H-pyrazole (2k): The bromophenyl group enhances intermolecular halogen bonding, as seen in crystallographic studies. The methylsulfonyl group further increases electron-withdrawing effects, improving stability but possibly reducing solubility .
Compound Substituent (Position) Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound Br (furan) ~443.3 (estimated) Not reported Bromofuran carbonyl, 4-methoxyphenyl
4a (Chlorophenyl analog) Cl (furan) ~400.8 (estimated) 126–128 Higher solubility, 80% yield
2k (Bromophenyl analog) Br (phenyl), SO₂CH₃ ~502.4 145 Enhanced stability, methylsulfonyl

Heterocyclic Core Modifications

  • Furan vs. Thiophene ():
    • 5-(5-Nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole : Replacing the furan oxygen with sulfur (thiophene) increases electron delocalization and lipophilicity. The nitro group enhances antituberculosis activity but may reduce solubility compared to the bromofuran moiety .
  • Pyrazoline vs. The piperidine group enhances membrane permeability but adds steric bulk .
Compound Core Structure Bioactivity Solubility
Target Compound Pyrazoline Not reported (likely antimicrobial) Moderate (estimated)
Thiophene Analog Thiophene-pyrazole Antituberculosis Low (nitro group)
Triazolone Analog Triazolone-piperidine Not reported (structural focus) Moderate

Functional Group Variations

  • Methoxyphenyl vs. Nitrophenyl ():
    • 4-(4-Bromophenyl)-2-(5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole (2-2e) : The nitro group increases electron-withdrawing effects, which may enhance antimicrobial activity but reduce solubility. The melting point is 240–242°C .
    • Fluorescent Sensor PFM (): 5-(4-Methoxyphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole uses a methoxyphenyl group for fluorescence quenching in Fe³⁺ sensing, highlighting the role of substituents in electronic modulation .
Compound Functional Group Application Key Interaction
Target Compound 4-Methoxyphenyl Potential antimicrobial π-π stacking, hydrophobicity
2-2e (Nitrophenyl analog) 4-Nitrophenyl Antimicrobial Electron-withdrawing
PFM Sensor 4-Methoxyphenyl Fluorescence sensing Fe³⁺ chelation

Research Findings and Implications

  • Structural Insights : The bromofuran carbonyl group in the target compound likely enhances binding to hydrophobic pockets in biological targets, as seen in halogen-containing analogs .
  • Bioactivity Trends : Chlorine and bromine substituents improve antimicrobial activity, while nitro groups enhance antituberculosis effects but reduce solubility .
  • Synthetic Feasibility : High yields (e.g., 80% for 4a ) suggest that pyrazoline derivatives with halogenated aromatics are synthetically accessible.

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